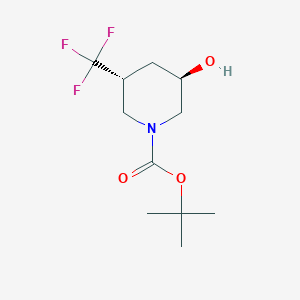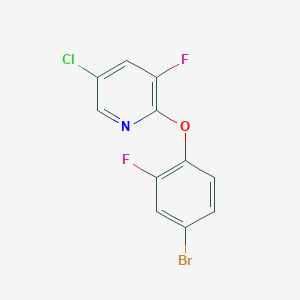![molecular formula C8H12F2O2 B14081455 [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, making it an attractive scaffold in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the introduction of the difluoromethoxymethyl group onto the bicyclo[1.1.1]pentane core. One common method is through the reaction of a bicyclo[1.1.1]pentane derivative with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production at a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The difluoromethoxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide]: Known for its antifungal activity.
1,1-Difluorocyclopropane derivatives: Widely used in medicinal chemistry for drug discovery.
Uniqueness
What sets [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol apart is its unique combination of the bicyclo[1.1.1]pentane core and the difluoromethoxymethyl group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H12F2O2 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
[3-(difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
InChI |
InChI=1S/C8H12F2O2/c9-6(10)12-5-8-1-7(2-8,3-8)4-11/h6,11H,1-5H2 |
Clave InChI |
UALKEEWNSGVEBV-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)COC(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


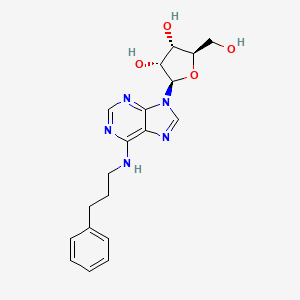

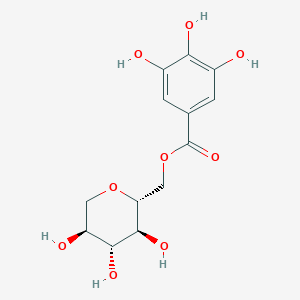
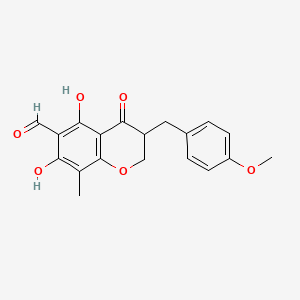
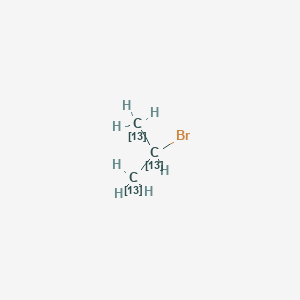
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)
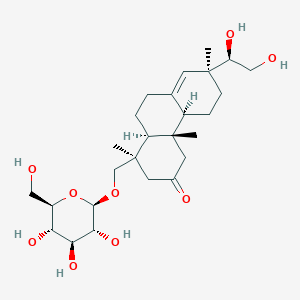
![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
![benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14081413.png)
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)
